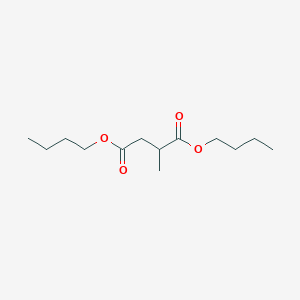
Dibutyl 2-methylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-methylbutanedioate is a chemical compound with the molecular formula C12H22O4. It is also known as dimethyl succinate dibutyl ester or DBMDE. This compound is widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
Dibutyl 2-methylbutanedioate is a lipophilic compound that can penetrate cell membranes and interact with intracellular proteins and enzymes. It is metabolized in the liver by esterases to form dimethyl succinate and butanol. The mechanism of action of dibutyl 2-methylbutanedioate is not fully understood, but it is believed to modulate the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Dibutyl 2-methylbutanedioate has been shown to have various biochemical and physiological effects in living organisms. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. It can also act as a neuroprotective agent and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl 2-methylbutanedioate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential to interfere with certain assays and experiments.
Orientations Futures
There are several future directions for the research on dibutyl 2-methylbutanedioate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action at the molecular and cellular levels to better understand its biochemical and physiological effects. Additionally, its potential as a biomarker for certain diseases and its environmental fate and toxicity should be further explored.
Conclusion:
Dibutyl 2-methylbutanedioate is a unique chemical compound that has various scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for research on this compound. Overall, dibutyl 2-methylbutanedioate is a promising compound with potential for various scientific and medical applications.
Méthodes De Synthèse
Dibutyl 2-methylbutanedioate is synthesized through the esterification reaction between dimethyl succinate and butanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
Dibutyl 2-methylbutanedioate is used in various scientific research applications such as organic synthesis, analytical chemistry, and biochemistry. It is used as a solvent, reagent, and intermediate in organic synthesis. It is also used as a standard reference material in analytical chemistry for the calibration of instruments such as gas chromatography and mass spectrometry. In biochemistry, it is used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the metabolism of esters in living organisms.
Propriétés
Numéro CAS |
18447-89-7 |
|---|---|
Nom du produit |
Dibutyl 2-methylbutanedioate |
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
dibutyl 2-methylbutanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3 |
Clé InChI |
YJWVESZJWLFYQF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C)C(=O)OCCCC |
SMILES canonique |
CCCCOC(=O)CC(C)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)
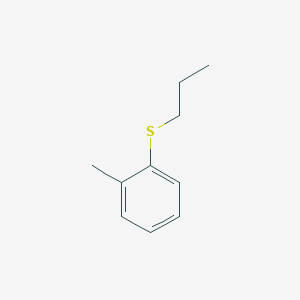
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
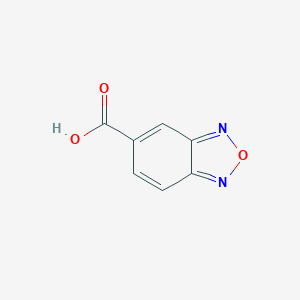
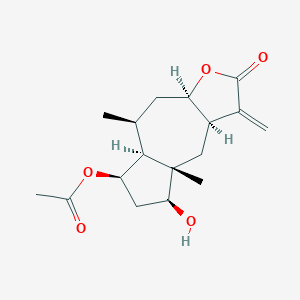
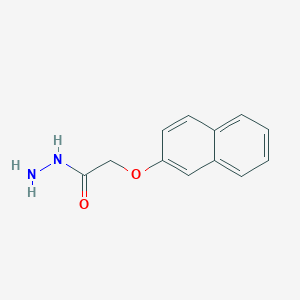
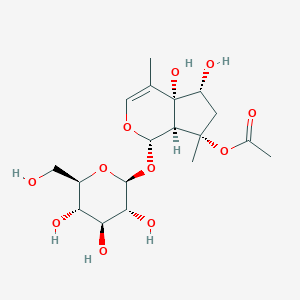
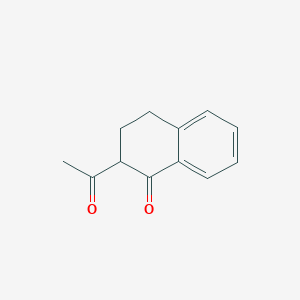
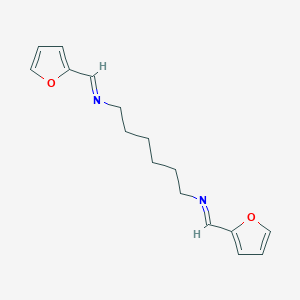
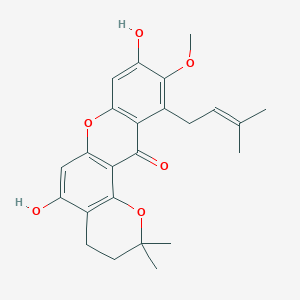
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)


